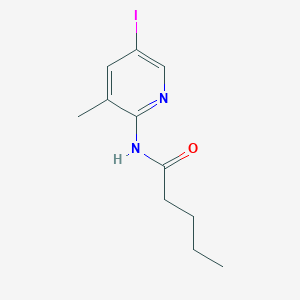![molecular formula C21H18N2O4S3 B399976 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B399976.png)
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dithioloquinolines, which are characterized by the presence of a quinoline ring fused with a dithiolthione moiety. The presence of the ethoxy, dimethyl, and nitrobenzoyl groups further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the reaction of dihydroquinolines with elemental sulfur in the presence of a solvent such as dimethylformamide (DMFA). The reaction is carried out by boiling the dihydroquinolines with 3-5 equivalents of sulfur, leading to the formation of the dithiolthione ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dithiolthione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolthione ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amine derivative.
Wissenschaftliche Forschungsanwendungen
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with various molecular targets and pathways. The compound’s dithiolthione moiety is known to undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the nitrobenzoyl group can participate in electron transfer processes, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE: Lacks the ethoxy group, which may affect its reactivity and applications.
8-ETHOXY-4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE: Similar structure but with a different position of the nitro group, potentially altering its chemical behavior.
Uniqueness
The presence of the ethoxy group in 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE enhances its solubility and reactivity compared to similar compounds. This unique structural feature makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H18N2O4S3 |
|---|---|
Molekulargewicht |
458.6g/mol |
IUPAC-Name |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C21H18N2O4S3/c1-4-27-14-9-10-16-15(11-14)17-18(29-30-20(17)28)21(2,3)22(16)19(24)12-5-7-13(8-6-12)23(25)26/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
VHAYAMDLHFYOHL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B399894.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B399895.png)
![5-nitro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B399897.png)
![3-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B399900.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B399901.png)
![4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399903.png)
![4-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399904.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B399906.png)


![4-cyano-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B399909.png)


![4-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B399914.png)
